1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1096799
InChI:
InChI=1S/C21H22FNO/c22-20-9-6-17(7-10-20)8-11-21(24)23-14-12-19(13-15-23)16-18-4-2-1-3-5-18/h1-11,19H,12-16H2/b11-8+
SMILES:
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F
Molecular Formula:
C21H22FNO
Molecular Weight:
323.4 g/mol
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
CAS No.:
Cat. No.: VC1096799
Molecular Formula: C21H22FNO
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FNO |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | (E)-1-(4-benzylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C21H22FNO/c22-20-9-6-17(7-10-20)8-11-21(24)23-14-12-19(13-15-23)16-18-4-2-1-3-5-18/h1-11,19H,12-16H2/b11-8+ |
| Standard InChI Key | WFRGDOJUMXLLJX-DHZHZOJOSA-N |
| Isomeric SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
| SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator